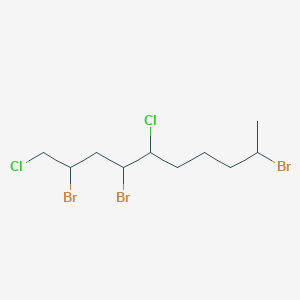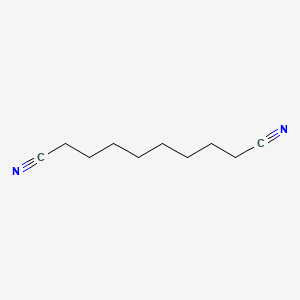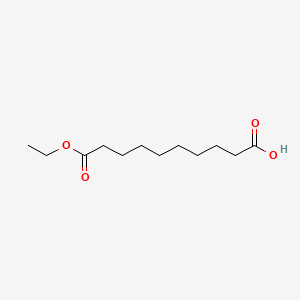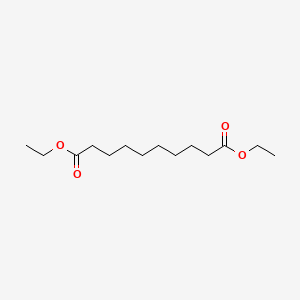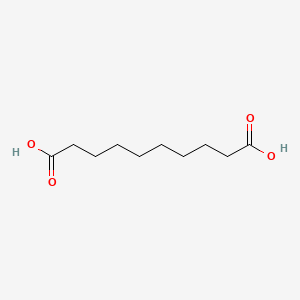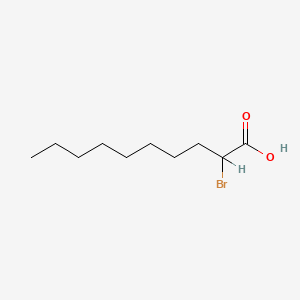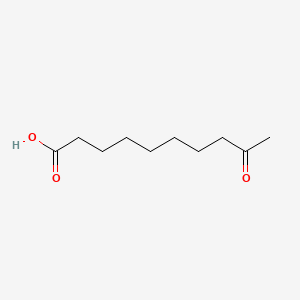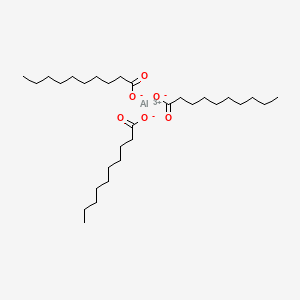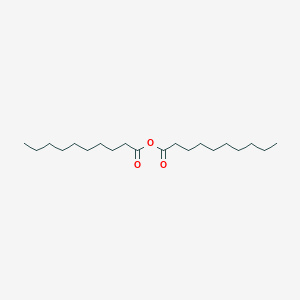
Declenperone
Descripción general
Descripción
Declenperone es un fármaco ansiolítico que ha sido estudiado por sus posibles efectos terapéuticos. Es conocido por su capacidad para interactuar con receptores específicos de neurotransmisores en el cerebro, lo que puede ayudar a aliviar los síntomas de ansiedad y trastornos relacionados .
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de Declenperone implica múltiples pasos, comenzando con compuestos orgánicos básicos. La ruta sintética generalmente incluye la formación de intermediarios clave a través de reacciones como la alquilación, la acilación y la ciclización. Las condiciones de reacción específicas, como la temperatura, la presión y el uso de catalizadores, se controlan cuidadosamente para garantizar que se obtenga el producto deseado con alta pureza y rendimiento.
Métodos de Producción Industrial
En entornos industriales, la producción de this compound se escala utilizando rutas sintéticas optimizadas que son rentables y eficientes. Esto a menudo implica el uso de reactores a gran escala, procesos de flujo continuo y técnicas avanzadas de purificación para satisfacer la demanda de compuestos de calidad farmacéutica.
Análisis De Reacciones Químicas
Tipos de Reacciones
Declenperone se somete a diversas reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, a menudo utilizando agentes oxidantes como el permanganato de potasio o el trióxido de cromo.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno, típicamente utilizando agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.
Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro, a menudo utilizando reactivos como halógenos o nucleófilos.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en las reacciones de this compound incluyen:
Agentes oxidantes: Permanganato de potasio, trióxido de cromo
Agentes reductores: Hidruro de litio y aluminio, borohidruro de sodio
Nucleófilos: Halógenos, aminas, alcoholes
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación de this compound puede conducir a la formación de cetonas o ácidos carboxílicos, mientras que la reducción puede producir alcoholes o alcanos .
Aplicaciones Científicas De Investigación
Declenperone tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como un compuesto modelo para estudiar mecanismos de reacción y vías sintéticas.
Biología: Investigado por sus efectos sobre los receptores de neurotransmisores y su potencial como agente terapéutico para los trastornos de ansiedad.
Medicina: Explorado por sus propiedades ansiolíticas y su posible uso en el tratamiento de la ansiedad y las afecciones relacionadas.
Industria: Utilizado en el desarrollo de nuevos productos farmacéuticos y como compuesto de referencia en los procesos de control de calidad
Mecanismo De Acción
Declenperone ejerce sus efectos al interactuar con receptores específicos de neurotransmisores en el cerebro, particularmente los receptores de dopamina. Funciona como un antagonista, bloqueando los receptores e impidiendo la unión de la dopamina. Esto conduce a una disminución en la actividad del sistema dopaminérgico, lo que puede ayudar a aliviar los síntomas de ansiedad y trastornos relacionados .
Comparación Con Compuestos Similares
Compuestos Similares
Haloperidol: Otro fármaco antipsicótico que actúa como antagonista del receptor de dopamina.
Clorpromazina: Un antipsicótico típico utilizado para tratar la esquizofrenia y el trastorno bipolar.
Risperidona: Un antipsicótico atípico utilizado para tratar la esquizofrenia y el trastorno bipolar.
Singularidad de Declenperone
This compound es único en su afinidad de unión específica y selectividad para ciertos receptores de dopamina, lo que puede resultar en un perfil de efectos secundarios y una eficacia terapéutica diferentes en comparación con otros compuestos similares. Su estructura química distintiva también permite rutas sintéticas y condiciones de reacción únicas .
Propiedades
IUPAC Name |
3-[3-[4-(4-fluorobenzoyl)piperidin-1-yl]propyl]-1H-benzimidazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3O2/c23-18-8-6-16(7-9-18)21(27)17-10-14-25(15-11-17)12-3-13-26-20-5-2-1-4-19(20)24-22(26)28/h1-2,4-9,17H,3,10-15H2,(H,24,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNLMLHDKNUIWNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)C2=CC=C(C=C2)F)CCCN3C4=CC=CC=C4NC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20212789 | |
| Record name | Declenperone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20212789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63388-37-4 | |
| Record name | Declenperone [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063388374 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MLS003170734 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=328505 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Declenperone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20212789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DECLENPERONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/280VGV0X4H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
